molecular formula C20H17N5O2S B2855694 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide CAS No. 1226448-68-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Cat. No. B2855694
CAS RN: 1226448-68-5
M. Wt: 391.45
InChI Key: SMIBUSYLZJSWRG-UHFFFAOYSA-N
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Description

The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide” is synthesized and possesses two nitrogen (N) atoms separated by two carbons . It represents an example of the N,N-bidentate directing group .


Synthesis Analysis

The compound is synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . This synthesis process is part of the efforts to create compounds bearing more efficient bidentate directing groups .


Molecular Structure Analysis

The molecular structure of the compound was characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, GC-MS . Its composition was confirmed by elemental analysis .


Chemical Reactions Analysis

The compound was synthesized by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole . The importance of this compound lies in its possession of an N,N-bidentate directing group .


Physical And Chemical Properties Analysis

The compound was characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and its composition confirmed by elemental analysis . The importance of this compound lies in its possession of an N,N-bidentate directing group .

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures, focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, new benzimidazoles exhibiting antitumor effects through Aurora A kinase and KSP inhibitory activities have been synthesized, indicating promising avenues for cancer therapy research (Abd El-All et al., 2015). These findings suggest that compounds with complex heterocyclic structures, such as N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, could be explored for their potential anticancer activities.

Antimicrobial and Antifungal Applications

The synthesis of new compounds incorporating thiazole and 1,3,4-thiadiazole derivatives has been reported to possess significant antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new treatments for infections caused by resistant microorganisms (Gomha et al., 2017). The structural complexity and the presence of multiple heterocyclic rings in compounds like N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide could be key factors in their bioactivity, offering insights into the design of new antimicrobial agents.

Inhibition of Phosphodiesterase and Hypotensive Effects

Research on mesoionic structures related to thiazolo[3,2-a]pyrimidines and 1,3,4-thiadiazol[3,2-a]pyrimidines has shown that these compounds can act as inhibitors of cyclic-AMP phosphodiesterase, with certain substitutions enhancing their activity. This suggests potential applications in the development of drugs for cardiovascular diseases, given their hypotensive effects in vivo (Glennon et al., 1981). The structural similarities between these compounds and N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide suggest the latter could also be investigated for similar pharmacological activities.

Mechanism of Action

The compound, possessing two nitrogen atoms separated by two carbons, represents an example of the N,N-bidentate directing group . Thus, it is potentially a substrate for metal-catalyzed C-H bond functionalization .

Safety and Hazards

The safety and hazards of the compound are not explicitly mentioned in the available resources .

Future Directions

The compound, due to its possession of an N,N-bidentate directing group, is potentially a substrate for metal-catalyzed C-H bond functionalization . This suggests that it could be used in future research and applications involving metal-catalyzed reactions .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(22-15-8-4-9-16-20(15)24-28-23-16)10-5-11-25-13-21-17(12-19(25)27)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIBUSYLZJSWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

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